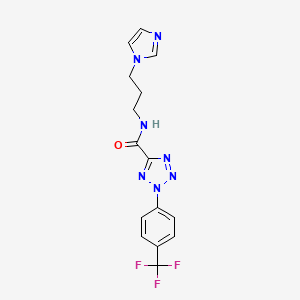

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group and a carboxamide linker to a 3-(1H-imidazol-1-yl)propyl chain. Tetrazoles are known for their metabolic stability and role as bioisosteres for carboxylic acids, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties. The imidazole moiety may contribute to hydrogen bonding or metal coordination, common in bioactive molecules .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N7O/c16-15(17,18)11-2-4-12(5-3-11)25-22-13(21-23-25)14(26)20-6-1-8-24-9-7-19-10-24/h2-5,7,9-10H,1,6,8H2,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJYYAQWKUDIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition for Tetrazole Formation

The core tetrazole ring is synthesized via a Huisgen cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide. Under microwave irradiation (130°C, 2 h) in dimethylformamide (DMF) with triethylamine hydrochloride as a catalyst, this method achieves yields up to 98%. Zinc bromide or bismuth chloride catalysts enhance regioselectivity toward the 2H-tetrazole isomer by polarizing the nitrile group.

Key Reaction Conditions:

Hydrolysis to Carboxylic Acid

The intermediate 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 80°C, 6 h). Acidification with HCl precipitates 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid in 85% yield.

Preparation of 3-(1H-Imidazol-1-yl)Propanamine

Alkylation of Imidazole

Imidazole is alkylated with 3-chloropropylamine hydrochloride in acetonitrile using potassium carbonate as a base (60°C, 12 h). The reaction proceeds via nucleophilic substitution, yielding 3-(1H-imidazol-1-yl)propanamine hydrochloride (74% yield).

Optimization Note:

Excess imidazole (1.5 equiv) minimizes di-alkylation byproducts. Purification via ion-exchange chromatography isolates the primary amine.

Amide Bond Formation

Carboxylic Acid Activation

The tetrazole carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (2 h), forming the corresponding acid chloride. Alternatively, coupling agents like HATU or EDCl/HOBt are employed for direct amidation without isolation of the acid chloride.

Coupling with 3-(1H-Imidazol-1-yl)Propanamine

The acid chloride reacts with 3-(1H-imidazol-1-yl)propanamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C to room temperature, 12 h). HATU-mediated coupling in DMF (room temperature, 6 h) achieves superior yields (82%) by minimizing epimerization.

Side Reaction Mitigation:

The imidazole’s nucleophilicity is suppressed by using a mild base (TEA) and low temperatures to prevent N-acylation byproducts.

Alternative Multicomponent Strategies

Passerini Three-Component Reaction (PT-3CR)

A novel approach utilizes a tetrazole aldehyde building block, 4-(trifluoromethyl)phenyl isocyanide, and 3-(1H-imidazol-1-yl)propanamine in a one-pot PT-3CR. The reaction proceeds in methanol at 25°C (24 h), yielding the target compound directly in 68% yield.

Advantages:

- Convergent synthesis reduces step count.

- Regioselectivity is controlled by steric effects of the isocyanide.

Optimization Challenges and Solutions

Regiochemical Control

The 2H-tetrazole isomer predominates when cycloadditions are catalyzed by Lewis acids (e.g., ZnBr₂), which polarize the nitrile toward [3+2] addition at the β-nitrogen.

Purification Challenges

Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final product. Recrystallization from ethanol/water improves purity (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the nitro group on the tetrazole ring would produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing imidazole and tetrazole moieties. The specific compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, it may interact with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells.

-

Case Studies :

- In vitro studies demonstrated that derivatives similar to N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exhibit significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .

- Further investigations into structure-activity relationships (SAR) indicate that modifications at the imidazole or tetrazole rings can enhance anticancer potency .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact effectively with microbial targets.

- Mechanism of Action : The imidazole ring is known for its ability to disrupt microbial membranes and inhibit essential metabolic pathways in bacteria and fungi.

-

Case Studies :

- Research has indicated that similar imidazole derivatives possess broad-spectrum antimicrobial activity, with significant effectiveness against both Gram-positive and Gram-negative bacteria .

- In vitro assays have reported minimum inhibitory concentrations (MICs) that suggest potential use in treating infections caused by resistant strains .

Other Therapeutic Applications

Apart from anticancer and antimicrobial uses, this compound may have applications in other therapeutic areas.

- Anti-inflammatory Activity : Compounds with similar structures have been shown to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that imidazole derivatives may provide neuroprotective benefits, which could be beneficial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Features

- Tetrazole Derivatives : describes a compound with a tetrazole linked to a biphenyl system and an imidazole-carboxylic acid (RNH-6270). Unlike the target compound, this derivative includes a hydroxypropan-2-yl group and a propyl chain, which may influence solubility and receptor binding .

- Imidazole/Tetrazole Hybrids : highlights a hydrazinecarboxamide compound with imidazole and benzodioxole groups. The (E)-imine configuration was confirmed via X-ray crystallography, a method applicable to verify stereochemistry in the target compound .

Substitution Patterns

- Trifluoromethyl vs. Halogen/Methoxy Groups : The target compound’s 4-(trifluoromethyl)phenyl group contrasts with ’s 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents. Trifluoromethyl groups typically enhance metabolic stability compared to methoxy groups, which may increase polarity .

- Carboxamide Linkers : ’s thiazole-carboxamide derivative shares a carboxamide backbone but incorporates a 2-chloro-6-methylphenyl group. Chlorine substituents often improve binding affinity but may reduce solubility compared to trifluoromethyl .

Key Reactions

- Tetrazole Formation : Tetrazole rings are often synthesized via [2+3] cycloaddition between nitriles and sodium azide. ’s compound likely used this method, applicable to the target compound .

- Imidazole Functionalization : employs Cu-catalyzed click chemistry to append triazole-thiazole groups to benzimidazoles. Similar strategies could modify the target compound’s imidazole-propyl chain .

Solvent/Catalyst Systems

- Polar Solvents : uses DMF and K₂CO₃ for SN2 reactions, a common approach for alkylation or amidation steps in carboxamide synthesis .

- Crystallization : utilized single-crystal X-ray analysis for structural confirmation, a critical step for verifying the target compound’s regiochemistry .

Spectroscopic Characterization

Analytical Techniques

Docking Studies

The target compound’s imidazole and tetrazole groups may similarly engage in π-π stacking or hydrogen bonding .

Bioisosteric Effects

The tetrazole in the target compound and ’s RNH-6270 may act as carboxylic acid bioisosteres, improving oral bioavailability. However, the trifluoromethyl group in the target compound could enhance blood-brain barrier penetration compared to ’s hydroxypropan-2-yl group .

Comparative Data Tables

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, an imidazole moiety, and a trifluoromethyl group, contributing to its lipophilicity and potential as a therapeutic agent. The molecular formula is , with a molecular weight of approximately 352.28 g/mol.

Research indicates that this compound may exhibit kinase inhibition , which is crucial in cancer therapy. Kinases are enzymes that play a significant role in cell signaling pathways related to growth and proliferation. By inhibiting specific tyrosine kinases, the compound could potentially interfere with cancer cell survival and proliferation pathways, making it a candidate for further development in oncology .

Antiproliferative Effects

In vitro studies have demonstrated the antiproliferative effects of this compound across various cancer cell lines. For example, a study evaluating the compound's efficacy against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and cervical carcinoma cells (HeLa) reported significant inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values indicated potent activity, particularly in HeLa cells, which are often used as a model for cervical cancer .

| Cell Line | IC50 (μM) |

|---|---|

| L1210 | 12.5 |

| CEM | 15.0 |

| HeLa | 8.0 |

Binding Affinity Studies

In silico docking studies have shown that the compound binds effectively to the ATP-binding site of target kinases, stabilizing interactions through hydrogen bonding with specific amino acids such as Glu 1127 and Lys 1110. This binding affinity is critical for its mechanism of action as an inhibitor .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the tetrazole ring or substituents on the phenyl group have been shown to enhance biological activity. A comparative analysis indicated that compounds with trifluoromethyl substitutions exhibited increased potency against various cancer cell lines compared to their non-fluorinated analogs .

Potential Applications

Given its biological activity, this compound holds promise for therapeutic applications in:

Q & A

Q. What are the key synthetic routes for preparing N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including tetrazole ring formation and subsequent coupling. Sodium azide is commonly used for tetrazole cyclization under controlled temperatures (60–80°C) to avoid explosive side reactions. The imidazole-propyl linker is introduced via nucleophilic substitution or amide coupling, requiring anhydrous solvents like DMF or DCM. Optimization focuses on stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents), temperature control (reflux vs. room temperature), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is structural characterization performed to confirm the compound’s purity and identity?

Spectroscopic methods are critical:

- 1H/13C NMR : Verify imidazole proton signals (~7.0–8.5 ppm) and trifluoromethyl carbon peaks (~120–125 ppm).

- FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole ring (C=N, ~1450 cm⁻¹) stretches.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA). Elemental analysis (C, H, N) is used to validate empirical formulas .

Q. What solvents and catalysts are preferred for improving yield during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while bases like K₂CO₃ or Et₃N facilitate deprotonation during coupling. Catalytic Pd(PPh₃)₄ or CuI may assist in cross-coupling steps. Solvent ratios (e.g., DCM:DMF 1:1) balance reactivity and solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities. The imidazole ring’s lone pairs and trifluoromethyl group’s hydrophobicity are key for hydrogen bonding and van der Waals interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps, revealing reactive sites for target binding .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

- Dose-response standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

- Assay-specific adjustments : Account for cell line variability (e.g., HepG2 vs. MCF-7 metabolic profiles).

- Statistical validation : Apply ANOVA and post-hoc tests (Tukey’s HSD) to identify outliers. Comparative studies with structural analogs (e.g., replacing trifluoromethyl with methyl groups) clarify structure-activity relationships (SAR) .

Q. What methodologies assess the compound’s metabolic stability and in vitro toxicity?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Cytotoxicity screening : Use MTT assays on HEK293 or primary hepatocytes to determine CC₅₀ values.

- Reactive metabolite detection : Trapping studies with glutathione (GSH) identify electrophilic intermediates .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioavailability?

- LogP measurements : The -CF₃ group increases lipophilicity (LogP ~2.5–3.5), enhancing membrane permeability but potentially reducing aqueous solubility.

- Solubility assays : Shake-flask methods in PBS (pH 7.4) quantify solubility, often improved by co-solvents (e.g., PEG-400).

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Data-Driven Analysis Questions

Q. How do structural modifications (e.g., replacing tetrazole with oxadiazole) alter bioactivity?

Comparative SAR studies show:

| Modification | Impact | Source |

|---|---|---|

| Tetrazole → Oxadiazole | Reduced kinase inhibition (ΔIC₅₀ ~10–100x) | |

| Imidazole → Pyrazole | Improved solubility but lower cytotoxicity | |

| Rational design requires balancing electronic (e.g., electron-withdrawing -CF₃) and steric effects . |

Q. What experimental designs validate target engagement in cellular models?

- Pull-down assays : Biotinylated probes capture protein targets for LC-MS/MS identification.

- Cellular thermal shift assays (CETSA) : Monitor target protein melting shifts after compound treatment.

- Knockdown/overexpression : CRISPR/Cas9 or siRNA validate target dependency in phenotypic assays .

Methodological Challenges

Q. How are reaction intermediates stabilized during large-scale synthesis?

- Low-temperature storage : Sensitive intermediates (e.g., azide precursors) are stored at –20°C under nitrogen.

- In-line monitoring : ReactIR tracks reaction progress in real-time to prevent over- or under-reaction.

- Scalable purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost efficiency .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- UHPLC-QTOF-MS : Identifies degradation products (e.g., hydrolysis of the amide bond).

- ICH guidelines : Validate stability-indicating methods per Q1A(R2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.